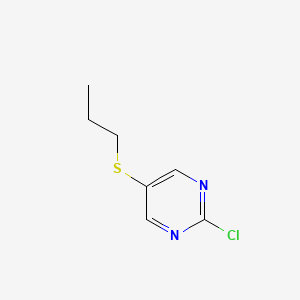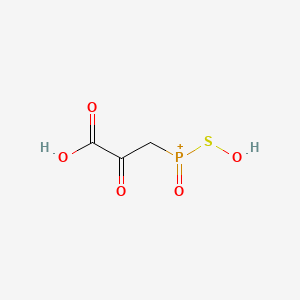
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hepta-1,6-diyn backbone with two methoxyphenyl groups attached at the 1 and 7 positions, and a hydroxyl group at the 4 position. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL typically involves multi-step organic reactions One common method includes the coupling of 3-methoxyphenylacetylene with a suitable diyn precursor under palladium-catalyzed conditions The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diyn backbone can be reduced to double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include:
Oxidation: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-one.
Reduction: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diene-4-OL.
Substitution: 1,7-Bis(3-substituted phenyl)hepta-1,6-diyn-4-OL.
Aplicaciones Científicas De Investigación
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The diyn backbone can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.
Gingerenone A: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one.
Tetrahydrocurcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione.
Uniqueness
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is unique due to its diyn backbone, which imparts distinct electronic and structural properties compared to similar compounds like curcumin and gingerenone A. These properties make it a valuable compound for studying reaction mechanisms and developing new materials.
Propiedades
Número CAS |
138333-47-8 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,7-bis(3-methoxyphenyl)hepta-1,6-diyn-4-ol |
InChI |
InChI=1S/C21H20O3/c1-23-20-13-5-9-17(15-20)7-3-11-19(22)12-4-8-18-10-6-14-21(16-18)24-2/h5-6,9-10,13-16,19,22H,11-12H2,1-2H3 |
Clave InChI |
AKAOLPNIECSZGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CCC(CC#CC2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
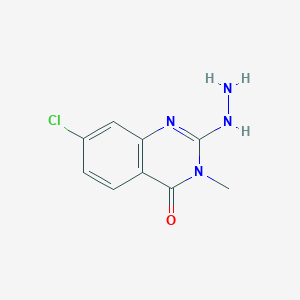
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
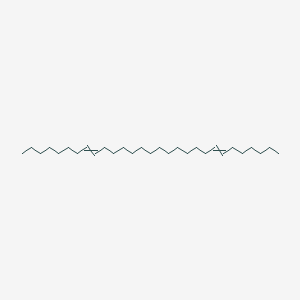
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
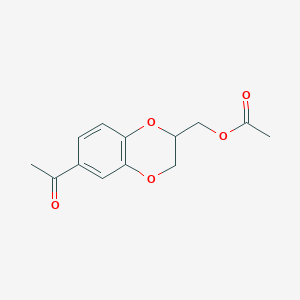
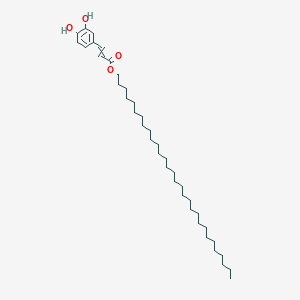

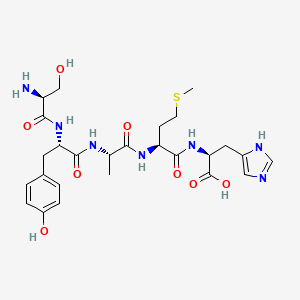
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)

